Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate
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Overview
Description
Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate is an organic compound characterized by the presence of a phenyldiazenyl group attached to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate typically involves the reaction of methyl acrylate with a diazonium salt derived from aniline. The reaction is carried out under acidic conditions to facilitate the formation of the phenyldiazenyl group. The general reaction scheme is as follows:
Formation of Diazonium Salt: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with methyl acrylate in the presence of a base such as sodium acetate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phenyldiazenyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and polymers due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The phenyldiazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Caffeic Acid Methyl Ester (Methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate): Known for its antioxidant and anti-inflammatory properties.
Caffeic Acid Phenethyl Ester (2-Phenylethyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate): Exhibits anticarcinogenic and immunomodulatory effects.
Uniqueness
Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate is unique due to its phenyldiazenyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
35467-77-7 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 3-phenyldiazenylprop-2-enoate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)7-8-11-12-9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
JAFWXPNKODTPIS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CN=NC1=CC=CC=C1 |
Origin of Product |
United States |
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